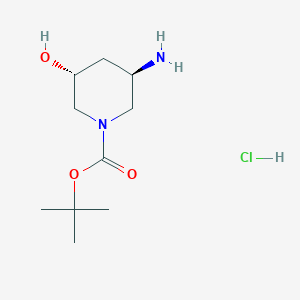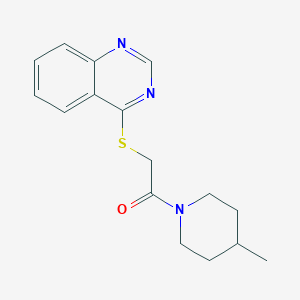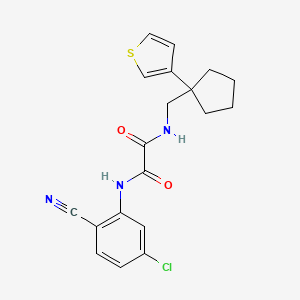![molecular formula C18H17N3O2S B2355435 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034374-70-2](/img/structure/B2355435.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. The compound is related to the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, a series of novel small molecule inhibitors have been designed and synthesized based on a similar compound, which was identified using structure-based virtual screening in conjunction with an enzyme inhibition assay .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemical properties of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide and its derivatives have been explored in various studies. These compounds exhibit a wide range of chemical reactions due to their unique structure, making them valuable for further chemical modifications and applications in different fields of research. The synthesis methods often involve cyclization reactions, chlorination, and reactions with amines, highlighting the versatility of these compounds for chemical synthesis (Kostenko et al., 2008).
Anticancer Activity
A significant application of thieno[2,3-d]pyrimidine derivatives is their potential in anticancer research. Studies have focused on the design, synthesis, and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. One particular study revealed that certain derivatives show marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have also been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation in various tests. Their ability to merge different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances their bioactivity, making them potential candidates for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Catalytic Reactions and Green Chemistry
The application of thieno[2,3-d]pyrimidin-4(3H)-ones in catalytic reactions represents another area of interest. A green approach to their synthesis through a catalytic four-component reaction has been reported, highlighting the importance of step economy, reduced catalyst loading, and easy purification. This approach emphasizes the role of these compounds in promoting sustainable and environmentally friendly chemical processes (Shi et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-14-6-11-24-15(14)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNDQZNYPSXNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)

![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)
![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)


![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)
